![molecular formula C11H13N5O B12167146 2-methyl-N-[2-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B12167146.png)

2-methyl-N-[2-(1H-tetrazol-1-yl)phenyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

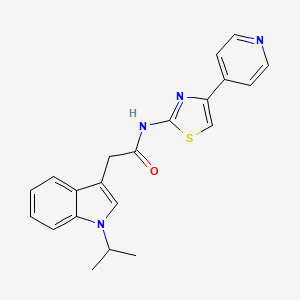

2-Methyl-N-[2-(1H-1,2,3,4-Tetrazol-1-yl)phenyl]propanamid ist eine organische Verbindung, die einen Tetrazolring aufweist, ein fünfgliedriger Ring mit vier Stickstoffatomen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-N-[2-(1H-1,2,3,4-Tetrazol-1-yl)phenyl]propanamid umfasst typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit 2-Cyanbiphenyl-4-carbaldehyd und L-Valinmethylester.

Reduktion und Aminierung: Diese Ausgangsmaterialien werden reduktiv aminiert, um eine Zwischenverbindung zu bilden.

Acylierung: Die Zwischenverbindung wird dann mit Pentanoylchlorid acyliert.

Tetrazolbildung: Das acylierte Produkt wird mit Tributylzinnazid umgesetzt, um den Tetrazolring einzuführen.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich ähnliche Schritte umfassen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Diese Verfahren würden die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließprozessen umfassen, um eine konsistente Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Methyl-N-[2-(1H-1,2,3,4-Tetrazol-1-yl)phenyl]propanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Sie kann mit gängigen Reduktionsmitteln reduziert werden.

Substitution: Der Tetrazolring kann an Substitutionsreaktionen teilnehmen, bei denen eines der Stickstoffatome durch eine andere Gruppe ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen beinhalten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Nitroderivate ergeben, während die Reduktion Aminderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

2-Methyl-N-[2-(1H-1,2,3,4-Tetrazol-1-yl)phenyl]propanamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird auf sein Potenzial als Pharmakophor in der Wirkstoffentwicklung untersucht, insbesondere auf seine Fähigkeit, mit biologischen Zielstrukturen zu interagieren.

Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen Eigenschaften.

Industrielle Chemie: Sie kann als Zwischenprodukt bei der Synthese anderer komplexer organischer Moleküle verwendet werden

Wirkmechanismus

Der Wirkmechanismus von 2-Methyl-N-[2-(1H-1,2,3,4-Tetrazol-1-yl)phenyl]propanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Tetrazolring kann Wasserstoffbrückenbindungen ausbilden und mit Metallionen koordinieren, was ihn zu einem vielseitigen Liganden in der Koordinationschemie macht. Diese Interaktion kann die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen .

Wirkmechanismus

The mechanism of action of 2-methyl-N-[2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Imidazolderivate: Diese Verbindungen enthalten ebenfalls einen fünfgliedrigen Ring mit Stickstoffatomen und sind für ihre breite Palette an biologischen Aktivitäten bekannt.

Indolderivate: Indolverbindungen haben eine ähnliche aromatische Struktur und werden umfassend für ihre medizinischen Eigenschaften untersucht.

Einzigartigkeit

Das Besondere an 2-Methyl-N-[2-(1H-1,2,3,4-Tetrazol-1-yl)phenyl]propanamid ist das Vorhandensein des Tetrazolrings, der einzigartige chemische und biologische Eigenschaften verleiht. Dieses Ringsystem ist weniger verbreitet als Imidazol oder Indol, was es zu einem wertvollen Gerüst für die Entwicklung neuer Verbindungen mit potenziell einzigartigen Aktivitäten macht .

Eigenschaften

Molekularformel |

C11H13N5O |

|---|---|

Molekulargewicht |

231.25 g/mol |

IUPAC-Name |

2-methyl-N-[2-(tetrazol-1-yl)phenyl]propanamide |

InChI |

InChI=1S/C11H13N5O/c1-8(2)11(17)13-9-5-3-4-6-10(9)16-7-12-14-15-16/h3-8H,1-2H3,(H,13,17) |

InChI-Schlüssel |

AWUZQGBCFICVID-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(=O)NC1=CC=CC=C1N2C=NN=N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12167074.png)

![N-(1H-indol-5-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12167080.png)

![propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate](/img/structure/B12167085.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B12167086.png)

![{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}[4-(methylsulfanyl)phenyl]methanone](/img/structure/B12167094.png)

![5-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12167106.png)

![2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B12167111.png)

![(5-Hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12167115.png)

![3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12167123.png)

![11-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12167127.png)